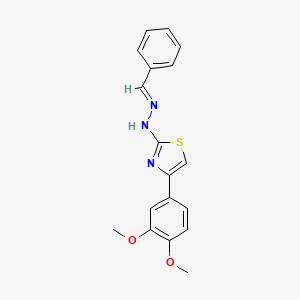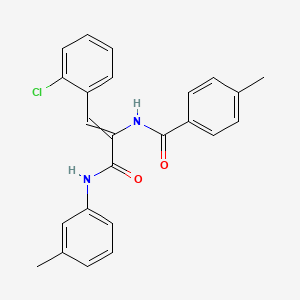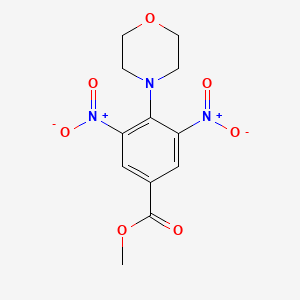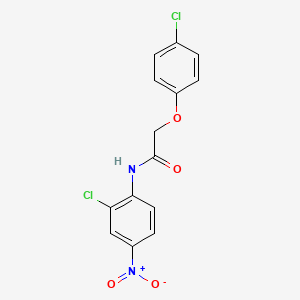
Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ベンザルデヒド (4-(3,4-ジメトキシフェニル)-1,3-チアゾール-2-イル)ヒドラゾンは、ベンザルデヒド、ジメトキシフェニル、チアゾール、ヒドラゾン基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
ベンザルデヒド (4-(3,4-ジメトキシフェニル)-1,3-チアゾール-2-イル)ヒドラゾンの合成は、通常、ベンザルデヒド誘導体とチアゾール系ヒドラゾンの縮合反応によって行われます。 この反応は通常、ヒドラゾン結合の形成を促進するために、還流条件下で酸触媒の存在下で行われます .
工業生産方法
この化合物の工業生産方法は、十分に文書化されていませんが、おそらく、実験室環境で使用されているものと同様の合成経路を、大量に対応するために拡大したものと考えられます。 連続式反応器と最適化された反応条件の使用は、生産プロセスの効率と収率を向上させる可能性があります。
化学反応の分析
反応の種類
ベンザルデヒド (4-(3,4-ジメトキシフェニル)-1,3-チアゾール-2-イル)ヒドラゾンは、以下を含むさまざまな種類の化学反応を起こします。
酸化: この化合物は、対応するオキシムまたはその他の酸化誘導体を形成するために酸化することができます。
還元: 還元反応は、ヒドラゾン基をアミンまたはその他の還元形態に変換することができます。
置換: 化合物の芳香族環は、求電子置換反応または求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が頻繁に使用されます。
置換: ハロゲン、ニトロ化剤、またはスルホン化剤などの試薬を、適切な条件下で使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はオキシムを生じさせる可能性がありますが、還元はアミンを生じさせる可能性があります。
科学的研究の応用
ベンザルデヒド (4-(3,4-ジメトキシフェニル)-1,3-チアゾール-2-イル)ヒドラゾンは、科学研究で幅広い用途があります。
化学: これは、より複雑な有機分子の合成における構成要素として使用されます。
医学: 特に特定の疾患の治療における治療薬としての可能性を探るための研究が進行中です。
産業: これは、新しい材料や化学プロセスの開発に使用できます。
作用機序
ベンザルデヒド (4-(3,4-ジメトキシフェニル)-1,3-チアゾール-2-イル)ヒドラゾンの作用機序は、特定の分子標的および経路との相互作用に関係しています。 ヒドラゾン基は、金属イオンと安定な錯体を形成することができ、これはさまざまな生化学プロセスに影響を与える可能性があります。 さらに、芳香族環とチアゾール部分は、生物学的巨大分子と相互作用し、その機能と活性を影響を与える可能性があります .
類似の化合物との比較
類似の化合物
ベンザルデヒド、3,4-ジメトキシ-: この化合物は、ジメトキシフェニル基を共有していますが、チアゾール基とヒドラゾン基はありません.
ベンザルデヒド、4-ヒドロキシ-3,5-ジメトキシ-: 構造は似ていますが、チアゾール基とヒドラゾン基の代わりにヒドロキシ基が含まれています.
独自性
ベンザルデヒド (4-(3,4-ジメトキシフェニル)-1,3-チアゾール-2-イル)ヒドラゾンは、チアゾール基とヒドラゾン基の存在により、独特の化学的および生物学的特性を有するため、独自です。 これらの基は、この化合物が、より単純なアナログと比較して、より幅広い反応と相互作用に関与することを可能にします。
類似化合物との比較
Similar Compounds
Benzaldehyde, 3,4-dimethoxy-: This compound shares the dimethoxyphenyl group but lacks the thiazole and hydrazone groups.
Benzaldehyde, 4-hydroxy-3,5-dimethoxy-: Similar in structure but contains a hydroxy group instead of the thiazole and hydrazone groups.
Uniqueness
Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone is unique due to the presence of the thiazole and hydrazone groups, which confer distinct chemical and biological properties. These groups enable the compound to participate in a wider range of reactions and interactions compared to its simpler analogs.
特性
分子式 |
C18H17N3O2S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
N-[(E)-benzylideneamino]-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17N3O2S/c1-22-16-9-8-14(10-17(16)23-2)15-12-24-18(20-15)21-19-11-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21)/b19-11+ |
InChIキー |
WSLLLCSESSLPAJ-YBFXNURJSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CC=C3)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-](/img/structure/B11707766.png)
![(5E)-5-{[5-(4-iodophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707770.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(benzylamino)benzohydrazide](/img/structure/B11707793.png)


![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11707807.png)
![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11707810.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707813.png)
![ethyl 5-(benzyloxy)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707817.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707830.png)


![5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11707850.png)
